6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
Description
Properties
IUPAC Name |
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O2S/c8-6-2-1-4-5(14(9,12)13)3-10-7(4)11-6/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMBTMKQYIDECM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride typically involves the chlorination of pyrrolopyridine derivatives. One common method includes the reaction of 6-chloro-1H-pyrrolo[2,3-b]pyridine with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonylation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted pyrrolopyridine derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfonamides.
Scientific Research Applications
Medicinal Chemistry
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride has been investigated for its potential as a pharmaceutical intermediate. Its sulfonyl chloride functional group makes it a versatile building block for synthesizing various bioactive compounds.
Case Study: Anticancer Agents
Research has demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit anticancer properties. For instance, compounds synthesized from this compound have shown activity against specific cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation.
Chemical Synthesis
The compound serves as an important reagent in organic synthesis. Its ability to introduce sulfonyl groups into organic molecules is particularly valuable for creating diverse chemical entities.
Applications in Synthesis
- Sulfonamide Synthesis : The sulfonyl chloride can be used to produce sulfonamide derivatives, which are significant in medicinal chemistry.
- Functionalization of Aromatic Compounds : It can act as an electrophile in reactions with nucleophiles, facilitating the introduction of functional groups into aromatic systems.
Material Science
In the field of material science, this compound is explored for its potential use in developing new materials with specific properties.
Polymer Chemistry
Research indicates that incorporating this compound into polymer matrices may enhance thermal stability and mechanical properties. Its reactive nature allows for cross-linking reactions that can improve the performance of polymeric materials.
Agrochemical Applications
The compound's reactivity also opens avenues for developing agrochemicals. Sulfonyl chlorides are known to be effective in synthesizing herbicides and pesticides.
Research Insights
Studies have shown that derivatives of 6-chloro-1H-pyrrolo[2,3-b]pyridine can be tailored to target specific biological pathways in pests or weeds, offering a potential for more selective agrochemical formulations.
Summary Table of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Medicinal Chemistry | Synthesis of bioactive compounds | Anticancer agents |
| Chemical Synthesis | Introduction of sulfonyl groups | Sulfonamide synthesis |
| Material Science | Development of advanced materials | Enhanced polymers |
| Agrochemicals | Synthesis of herbicides and pesticides | Targeted agrochemical formulations |
Mechanism of Action
The mechanism of action of 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Structural Analogs with Modified Heterocyclic Cores
- Thieno[2,3-b]pyridine-3-sulfonyl chloride, 6-chloro (CAS 2827057-03-2): Molecular Formula: C₇H₃Cl₂NO₂S₂ Molecular Weight: 268.14 g/mol Key Differences: Replaces the pyrrolo nitrogen with a sulfur atom, forming a thienopyridine ring. This alters electronic properties, reducing basicity compared to the pyrrolopyridine core. Predicted density: 1.731 g/cm³ .
Halogen-Substituted Derivatives
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride (EN300-27713333):
- Molecular Formula : C₇H₄BrFN₂O₂S
- Molecular Weight : 279.09 g/mol
- Key Differences : Bromine replaces chlorine at position 6, and sulfonyl fluoride replaces sulfonyl chloride. Bromine increases molecular weight and may reduce electrophilicity, while sulfonyl fluoride offers distinct reactivity in click chemistry .
6-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (CAS 2827057-08-7):
Core-Modified Derivatives
Non-Sulfonylated Analogs
Physicochemical Properties
Stability and Handling
- Purity varies among analogs: 95% for the target compound () vs. 97% for other pyrrolopyridine derivatives (), affecting reproducibility in synthetic workflows.
Data Table: Key Comparative Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Notes |
|---|---|---|---|---|
| Target Compound | C₇H₄Cl₂N₂O₂S | 251.09 | Cl (C6), SO₂Cl (C3) | High reactivity for sulfonamides |
| 6-Bromo-pyrrolo-sulfonyl fluoride | C₇H₄BrFN₂O₂S | 279.09 | Br (C6), SO₂F (C3) | Slower hydrolysis than SO₂Cl |
| 6-(Difluoromethyl)-pyrrolo-SO₂Cl | C₈H₅ClF₂N₂O₂S | 266.65 | CF₂H (C6), SO₂Cl (C3) | Enhanced metabolic stability |
| Thieno[2,3-b]pyridine-SO₂Cl | C₇H₃Cl₂NO₂S₂ | 268.14 | S in core, Cl (C6), SO₂Cl (C3) | Reduced basicity vs. pyrrolo core |
Biological Activity
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is a heterocyclic compound with significant implications in medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and infectious diseases.
- Molecular Formula : C7H4ClN2O2S
- Molecular Weight : 216.65 g/mol
- CAS Number : 2231234-21-0
- IUPAC Name : this compound
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and receptors by binding to their active sites. This interaction disrupts various signaling pathways, which can lead to therapeutic effects in conditions such as cancer and bacterial infections.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
- Antibacterial Activity :
-
Anticancer Properties :
- Research indicates that this compound may act as an inhibitor of certain cancer pathways, including those involved in cell proliferation and survival. Its sulfonyl chloride group allows for further derivatization, enhancing its potential efficacy against cancer cells.
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
Research Insights
A study published in MDPI explored the synthesis and biological evaluation of pyrrole derivatives, including compounds similar to this compound. These derivatives exhibited promising antibacterial activity and were posited as lead compounds for developing new antibacterial agents targeting Mycobacterium tuberculosis with MIC values as low as 5 µM .
Another significant finding relates to the compound's potential role in cancer therapy. The sulfonyl chloride moiety is known for its reactivity, allowing for the formation of more complex molecules that can selectively target cancerous cells while sparing healthy tissue.
Q & A
What are the critical structural features and spectroscopic identifiers for 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride?
Level: Basic
Answer:
The compound is characterized by a pyrrolopyridine core with a chlorine substituent at position 6 and a sulfonyl chloride group at position 3. Key identifiers include:
- Molecular formula : C₇H₅ClN₂O₂S (CAS 1001412-59-4) .
- Spectroscopic data :
- InChIKey : CNZIHLRMHLLIJQ-UHFFFAOYSA-N (for database validation) .
What synthetic routes are available for preparing this compound?
Level: Basic
Answer:
Two primary methods are documented:
Direct sulfonation : React 6-chloro-1H-pyrrolo[2,3-b]pyridine with chlorosulfonic acid under controlled conditions (0–5°C) to avoid over-sulfonation .
Functional group transformation : Start with methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 1190312-37-8) and perform hydrolysis followed by sulfonation .
Optimization tip : Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres to minimize hydrolysis of the sulfonyl chloride group .
How does the sulfonyl chloride group at position 3 influence reactivity compared to other derivatives?
Level: Advanced
Answer:
The sulfonyl chloride group enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines, alcohols). Comparative studies with analogs show:
What analytical methods are recommended for quantifying trace impurities in this compound?
Level: Advanced
Answer:
Use HPLC-MS with the following parameters:
- Column : C18 reverse-phase (e.g., Zorbax Eclipse Plus, 2.1 × 100 mm, 1.8 µm).
- Mobile phase : Gradient of 0.1% formic acid in water/acetonitrile.
- Detection : ESI-MS in negative ion mode (m/z 215–220 for sulfonate hydrolysis products) .
Validation : Spike samples with known impurities (e.g., 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonic acid) to confirm specificity .
How can computational modeling guide the design of derivatives for biological screening?
Level: Advanced
Answer:
Perform docking studies using software like AutoDock Vina:
Target selection : Kinases (e.g., JAK2) or receptors (e.g., adenosine A₂A) due to pyrrolopyridine’s affinity .
Modifications :
- Replace -SO₂Cl with -SO₂NH₂ to improve solubility.
- Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to enhance binding .
Validation : Compare predicted binding energies with experimental IC₅₀ values from kinase inhibition assays .
What are the key challenges in scaling up synthesis, and how can they be mitigated?
Level: Advanced
Answer:
Challenges :
- Hydrolysis of -SO₂Cl : Minimize water exposure via strict anhydrous conditions .
- Byproduct formation : Monitor reaction progress with in-situ FTIR to detect over-sulfonation .
Scale-up solutions : - Use flow chemistry for precise temperature control during sulfonation .
- Employ continuous extraction to isolate the product from acidic byproducts .
How does the compound’s reactivity compare to its 4-carboxylic acid analog (CAS 800402-07-7)?
Level: Advanced
Answer:
What safety precautions are critical when handling this compound?
Level: Basic
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
